Synthesis and Characterization of 1-Benzyl-3-(biphenyl-4-yl)thiourea: An In-Depth Technical Guide
Synthesis and Characterization of 1-Benzyl-3-(biphenyl-4-yl)thiourea: An In-Depth Technical Guide
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 1-Benzyl-3-(biphenyl-4-yl)thiourea CAS Number: 854644-24-9 Molecular Formula: C₂₀H₁₈N₂S Molecular Weight: 318.44 g/mol
This guide details the synthesis and characterization of 1-Benzyl-3-(biphenyl-4-yl)thiourea, a lipophilic thiourea derivative. Thioureas are a privileged scaffold in medicinal chemistry, often serving as bioisosteres for ureas or amides. This specific derivative combines a flexible benzyl linker with a rigid biphenyl pharmacophore, making it a candidate of interest for urease inhibition , antimicrobial activity , and DNA intercalation studies .
Retrosynthetic Analysis
The construction of the thiourea core is most reliably achieved via the nucleophilic addition of a primary amine to an isothiocyanate. For this asymmetric thiourea, two disconnections are chemically viable:
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Route A: Nucleophilic attack of 4-Aminobiphenyl on Benzyl isothiocyanate .
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Route B: Nucleophilic attack of Benzylamine on 4-Biphenyl isothiocyanate .
Strategic Selection: Route A is selected as the primary protocol for this guide because Benzyl isothiocyanate is a stable, readily available reagent (often naturally derived), whereas 4-biphenyl isothiocyanate is less common and more expensive.
CRITICAL SAFETY WARNING: 4-Aminobiphenyl is a known human carcinogen (Group 1). Strict engineering controls (fume hood, glove box) are mandatory. If 4-biphenyl isothiocyanate is available, Route B is the safer alternative as it avoids handling the free aromatic amine.
Part 2: Synthesis Protocol
Reaction Scheme Visualization
Figure 1: One-pot synthesis via nucleophilic addition of 4-aminobiphenyl to benzyl isothiocyanate.
Materials & Reagents
| Reagent | Equiv.[1] | Role | Notes |
| 4-Aminobiphenyl | 1.0 | Nucleophile | Carcinogen. Handle in Glove Box. |
| Benzyl Isothiocyanate | 1.1 | Electrophile | Slight excess drives reaction to completion. |
| Ethanol (Absolute) | Solvent | Medium | Polar protic solvent facilitates proton transfer. |
| Dichloromethane | Workup | Extraction | Only if product oils out (rare). |
Step-by-Step Methodology
1. Preparation (Safety First):
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Don double nitrile gloves, lab coat, and safety goggles.
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Weigh 4-Aminobiphenyl (e.g., 1.69 g, 10 mmol) inside a containment hood or glove box.
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Transfer to a dry 100 mL round-bottom flask (RBF).
2. Reaction Setup:
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Dissolve the amine in 20 mL of absolute ethanol. Stir until fully dissolved.
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Add Benzyl isothiocyanate (e.g., 1.64 g, 1.46 mL, 11 mmol) dropwise to the stirring solution at room temperature.
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Expert Insight: A slight exotherm may be observed.[2] The solution typically turns from clear to pale yellow.
3. Reflux:
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Equip the RBF with a reflux condenser and a drying tube (CaCl₂).
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Heat the mixture to reflux (approx. 78°C) for 4–6 hours .
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Monitoring: Check reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting amine spot (lower Rf) should disappear.
4. Workup & Isolation:
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Cool the reaction mixture to room temperature.
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Crystallization: Often, the product precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and chill in an ice bath.
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Filter the solid using a Buchner funnel.
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Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted isothiocyanate.
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Wash with cold diethyl ether (2 x 5 mL) to remove trace impurities.
5. Purification:
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Recrystallize from Ethanol/DMF (9:1) or Ethanol if purity is <95%.
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Dry in a vacuum oven at 50°C for 6 hours.
Purification Workflow
Figure 2: Decision tree for the isolation and purification of the thiourea product.
Part 3: Characterization & Analysis[3]
To validate the structure, you must confirm the presence of the thiourea linkage and the integrity of both aromatic systems.
Melting Point
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Expected Range: 140–160 °C (Dependent on crystal packing/polymorph).
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Note: Thioureas have sharp melting points. A broad range (>2°C) indicates impurities or retained solvent.
FTIR Spectroscopy
The IR spectrum is diagnostic for the formation of the thioamide bond.
| Functional Group | Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3200 – 3400 | Broad band; confirms secondary amine presence. |
| C-H (Aromatic) | 3000 – 3100 | Weak intensity. |
| C-H (Aliphatic) | 2850 – 2950 | Methylene (-CH₂-) of the benzyl group. |
| C=S Stretch | 1200 – 1300 | Thioamide band I/II (often coupled with C-N). |
| C=C (Aromatic) | 1450 – 1600 | Ring skeletal vibrations. |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (preferred due to solubility and exchangeable protons).
¹H NMR (400 MHz, DMSO-d₆) - Predicted Data:
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δ 9.80 – 10.00 (s, 1H): NH attached to the biphenyl ring (more deshielded due to conjugation).
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δ 8.00 – 8.20 (br s, 1H): NH attached to the benzyl group.
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δ 7.60 – 7.70 (m, 4H): Biphenyl protons (ortho to thiourea and ortho to phenyl ring).
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δ 7.30 – 7.50 (m, 10H): Remaining aromatic protons (Benzyl + distal Biphenyl ring).
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δ 4.70 – 4.90 (d, 2H): Benzylic -CH₂- protons (couples with NH).
¹³C NMR (100 MHz, DMSO-d₆) - Predicted Data:
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δ ~180.0: C=S (Thiocarbonyl carbon, most deshielded).
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δ 130.0 – 140.0: Quaternary aromatic carbons (ipso).
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δ 126.0 – 129.0: Aromatic CH carbons.
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δ ~47.0: Benzylic CH₂ .
Mass Spectrometry (HRMS-ESI)
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Mode: Positive Ion Mode [M+H]⁺ or [M+Na]⁺.
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Calculated Mass (C₂₀H₁₈N₂S): 318.1191 Da.
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Expect: [M+H]⁺ peak at m/z ~319.12.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product is too soluble in hot ethanol or impurities present. | Re-dissolve in minimal hot ethanol and add water dropwise until turbid. Cool slowly. Scratch glass to induce nucleation. |
| Low Yield | Incomplete reaction or loss during filtration. | Increase reflux time to 8h. Ensure isothiocyanate is in excess (1.1–1.2 eq). |
| Desulfurization | Overheating or presence of heavy metals. | Avoid temperatures >85°C. Use glass-distilled water and high-purity solvents. |
| Colored Impurities | Oxidation of amine. | Perform reaction under Nitrogen/Argon atmosphere. Use fresh amine. |
References
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General Thiourea Synthesis: Maddani, M. R., & Prabhu, K. R. (2010).[1] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[1] Journal of Organic Chemistry, 75(7), 2327-2332. Link
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Isothiocyanate Reactivity: Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000).[1] A versatile one-pot synthesis of 1,3-substituted guanidines from carbamoyl isothiocyanates. Journal of Organic Chemistry, 65(5), 1566-1568. Link
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Biological Activity of Benzyl Isothiocyanates: Kuroiwa, Y., et al. (2006).[3] Protective effects of benzyl isothiocyanate and sulforaphane... Carcinogenesis, 27(11), 2297-2305. Link
- Spectroscopic Data Reference: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for interpreting IR/NMR of thioureas).
